molecular formula C16H17Cl2NO3S B2604828 2,5-dichloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide CAS No. 1797087-78-5

2,5-dichloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide

Cat. No.: B2604828
CAS No.: 1797087-78-5
M. Wt: 374.28
InChI Key: BMZDELXWNABKHR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is an organic compound with potential applications in various scientific fields. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

2,5-dichloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO3S/c1-11-5-3-4-6-13(11)15(22-2)10-19-23(20,21)16-9-12(17)7-8-14(16)18/h3-9,15,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZDELXWNABKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of nitro groups to amino groups.

    Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring.

    Sulfonation: Addition of a sulfonamide group to the benzene ring.

    Alkylation: Introduction of the 2-methoxy-2-(o-tolyl)ethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the sulfonamide group to a sulfonic acid.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to other sulfonamide drugs known for their antibacterial and anti-inflammatory properties. Research indicates that modifications to the sulfonamide moiety can enhance biological activity against various targets.

  • Antidiabetic Activity : A study investigated sulfonamide derivatives for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Results indicated that certain derivatives exhibited promising activity, suggesting potential for managing Type 2 diabetes mellitus (T2DM) .

Anticancer Research

Recent investigations have focused on the anticancer properties of related benzenesulfonamide compounds. These studies suggest that modifications in the chemical structure can lead to enhanced activity against cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes that play crucial roles in cancer cell proliferation and survival .

Agricultural Applications

Sulfonamides have been explored as plant growth regulators. The compound's ability to inhibit certain plant growth processes can be harnessed for agricultural purposes, particularly in controlling unwanted vegetation.

  • Growth Inhibition Studies : Research has shown that specific concentrations of sulfonamides can effectively inhibit the growth of certain crops, providing a potential method for weed control .

Case Study 1: Antidiabetic Potential

A series of experiments were conducted to evaluate the effectiveness of synthesized sulfonamides, including 2,5-dichloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide, against α-glucosidase. The results indicated moderate inhibitory activity, suggesting that structural modifications could enhance efficacy .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of benzenesulfonamide exhibited significant cytotoxic effects on various cancer cell lines. The research focused on understanding the structure-activity relationship (SAR), leading to the identification of more potent compounds .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Enzyme/Cell LineInhibition PercentageReference
This compoundAntidiabeticα-glucosidaseModerate
Related Sulfonamide DerivativeAnticancerVarious Cancer Cell LinesSignificant
Sulfonamide-based Growth RegulatorPlant Growth InhibitionVarious Crop SpeciesEffective

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide: Lacks the o-tolyl group.

    2,5-dichloro-N-(2-methoxy-2-phenylethyl)benzenesulfonamide: Contains a phenyl group instead of an o-tolyl group.

Uniqueness

2,5-dichloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Biological Activity

2,5-Dichloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research studies.

  • Chemical Formula : C20_{20}H22_{22}Cl2_{2}N3_{3}O5_{5}S
  • Molecular Weight : 480.32 g/mol
  • IUPAC Name : 2,5-dichloro-N-[5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl]benzene-1-sulfonamide
  • CAS Number : Not available

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available benzenesulfonamides and utilizing various substitution reactions to introduce the dichloro and methoxy groups. The specific synthetic pathway may vary based on desired purity and yield.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:

  • HepG2 (hepatocellular carcinoma)
  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • HeLa (cervical cancer)

The compound's effectiveness is quantified by its IC50_{50} values, which indicate the concentration required to inhibit cell growth by 50%. For instance:

Cell Line IC50_{50} (µM)
HepG26.83
MCF-73.64
MDA-MB-2312.14
HeLa5.18

These values suggest that the compound is particularly potent against MDA-MB-231 cells, indicating its potential as a therapeutic agent in treating aggressive breast cancers .

The biological activity of this compound appears to involve multiple mechanisms:

  • Inhibition of Kinase Activity : It has been shown to inhibit key protein kinases involved in cancer progression, including:
    • EGFR (Epidermal Growth Factor Receptor)
    • HER2
    • VEGFR2 (Vascular Endothelial Growth Factor Receptor)
    • CDK2 (Cyclin-dependent Kinase 2)
    The IC50_{50} values for these kinases range from approximately 0.22 µM to 0.886 µM, demonstrating strong inhibitory effects .
  • Induction of Apoptosis : The compound triggers caspase-dependent apoptosis and induces cell cycle arrest at the G2/M phase. This dual action not only halts cell proliferation but also promotes programmed cell death in malignant cells .
  • Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to the active sites of targeted kinases, further validating its potential as a multi-targeted anticancer agent .

Case Studies

A notable study evaluated the antiproliferative effects of various sulfonamide derivatives, including our compound of interest. The findings illustrated that compounds with similar structural features exhibited varied biological activities, emphasizing the importance of functional groups in determining efficacy against specific cancer types .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dichloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide, and how is its structural purity validated?

  • Synthesis : Sulfonamide derivatives are typically synthesized via nucleophilic substitution, where a sulfonyl chloride reacts with an amine. For example, benzenesulfonamide derivatives often involve coupling aromatic amines with substituted sulfonyl chlorides under controlled pH and temperature .
  • Purity Validation : Structural confirmation requires X-ray crystallography (as used in sulfonamide analogs to resolve bond angles and stereochemistry) , supplemented by LC-MS for detecting impurities and NMR (¹H/¹³C) to verify functional groups .

Q. How can this compound be detected and quantified in environmental or biological matrices?

  • Extraction : Solid-phase extraction (SPE) using Oasis HLB cartridges is effective for sulfonamides in aqueous samples. Conditioning with methanol and sample acidification (pH ~3) improves recovery .
  • Quantification : LC-MS/MS with deuterated internal standards (e.g., triclosan-d3) minimizes matrix effects. Detection limits for similar sulfonamides range from 0.1–5 ng/L in wastewater .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Store at –18°C in amber glassware to prevent photodegradation. Use silanized glassware (5% DMDCS in toluene) to reduce adsorption losses .
  • Handling : Avoid inhalation/contact; use PPE (gloves, lab coats) and fume hoods. Disposal must comply with hazardous waste regulations, as sulfonamides may persist in ecosystems .

Advanced Research Questions

Q. How does the environmental fate of this compound vary across abiotic and biotic compartments?

  • Fate Studies : Design multi-compartment experiments (water, soil, sludge) to assess partitioning coefficients (log Kow, Kd). For example, anaerobic sludge digestion may reduce sulfonamide persistence via microbial degradation .
  • Transformation Products : Use high-resolution mass spectrometry (HRMS) to identify metabolites, such as dechlorinated or hydroxylated derivatives, which may retain bioactivity .

Q. What experimental designs are optimal for studying its interaction with biological systems (e.g., enzyme inhibition)?

  • In Vitro Assays : Use randomized block designs with split-split plots to evaluate dose-response relationships. For example, test inhibition of carbonic anhydrase isoforms at varying pH and substrate concentrations .
  • Data Analysis : Apply ANOVA to distinguish treatment effects (e.g., rootstock or trellis systems in plant studies) from temporal variability .

Q. How can contradictions in analytical data (e.g., recovery rates) be resolved during method validation?

  • SPE Optimization : Compare sorbents (HLB vs. MCX/MAX) under varying pH and ionic strength. For instance, HLB outperforms ion-exchange sorbents for neutral sulfonamides but may require pH adjustment for ionic species .
  • Matrix Effects : Spike internal standards pre-extraction to correct for recovery losses. Use isotopically labeled analogs (e.g., BP-3-d5) to normalize LC-MS/MS signals .

Q. What strategies mitigate confounding variables in multi-seasonal or multi-compartment studies?

  • Temporal Controls : Collect influent/effluent wastewater and upstream/downstream river samples simultaneously to account for seasonal flow variations .
  • Statistical Modeling : Use mixed-effects models to partition variance between fixed factors (e.g., rootstock) and random factors (e.g., harvest season) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.